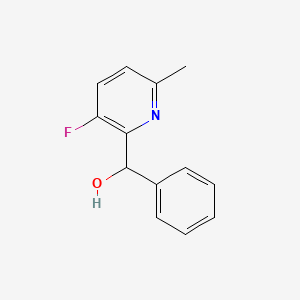

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol

Description

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at position 3, a methyl group at position 6, and a phenylmethanol moiety attached to the pyridine’s C2 position. The phenylmethanol group contributes to lipophilicity, which may affect bioavailability or binding interactions in biological systems.

Properties

Molecular Formula |

C13H12FNO |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

(3-fluoro-6-methylpyridin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H12FNO/c1-9-7-8-11(14)12(15-9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |

InChI Key |

URIQDAPXYFGHME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-6-methylpyridine with benzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the final alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), methanol

Major Products Formed

Oxidation: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)ketone

Reduction: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methane

Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Biological Activity and Mechanism of Action

Research indicates that compounds similar to (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol often exhibit various pharmacological properties. These include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against different bacterial strains, making them potential candidates for antibiotic development.

- Anti-inflammatory Properties : The compound's interaction with biological targets can lead to reduced inflammation, suggesting applications in treating inflammatory diseases.

- CNS Activity : Given its structural characteristics, it may influence central nervous system pathways, indicating potential uses in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol. For instance:

- A study on pyridine derivatives highlighted their activity against specific receptors involved in pain and anxiety disorders, suggesting that modifications to the pyridine structure can enhance therapeutic effects .

- Another research found that introducing various substituents at specific positions on the pyridine ring significantly impacted the activity profiles of the compounds, indicating the importance of structural optimization for drug design .

Synthesis and Chemical Reactions

Synthetic Methods

The synthesis of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol can be achieved through several organic reactions, including:

- Nucleophilic Substitution : This method allows for the introduction of various functional groups at the nitrogen atom of the pyridine ring.

- Reduction Reactions : These can convert suitable precursors into the desired alcohol form, enhancing its solubility and reactivity.

Table 1: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Nucleophilic Substitution | Introduction of functional groups at nitrogen | Versatile modifications possible |

| Reduction Reactions | Conversion of precursors to alcohol form | Improved solubility and reactivity |

Environmental and Safety Considerations

As with many chemical compounds, understanding the environmental impact and safety profile is crucial. Studies have shown that certain derivatives may exhibit mutagenic properties under specific conditions. For example, research on heterocyclic amines has indicated potential carcinogenic effects when exposed to high temperatures during cooking processes . Therefore, assessing the safety profile of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is essential for its application in consumer products.

Summary of Findings

The exploration of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol indicates its promising applications in pharmaceuticals due to its biological activity and potential therapeutic effects. The compound's versatility in chemical synthesis further enhances its utility across various fields. Ongoing research into its mechanisms of action and safety profiles will be crucial for developing effective applications while ensuring consumer safety.

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is largely dependent on its interaction with biological targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to various enzymes and receptors. This compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Positions: The target compound’s 3-fluoro and 6-methyl substituents create a meta-alkyl, ortho-fluoro arrangement, distinct from the 6-fluoro-2-methyl configuration in ’s compound. This positioning alters electronic effects (e.g., fluorine’s ortho-directing influence) and steric interactions .

Functional Groups: The phenylmethanol group in the target enhances lipophilicity (logP ~2.5 estimated) compared to simpler pyridinemethanol derivatives (e.g., ), which may improve membrane permeability in biological systems. In ’s compound, the trifluoromethoxyphenyl group introduces strong electron-withdrawing effects, likely enhancing stability against oxidative degradation compared to the target’s unmodified phenyl group .

Physicochemical Properties (Inferred)

| Property | (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol | (6-Fluoro-2-methyl-3-pyridyl)methanol |

|---|---|---|

| LogP (Estimated) | ~2.5 | ~1.2 |

| Solubility (Water) | Low | Moderate |

| Metabolic Stability | High (due to C-F bond) | Moderate |

Biological Activity

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is a chemical compound characterized by its unique structural features, including a pyridine ring substituted with a fluorine atom and a methyl group, alongside a phenyl group linked to a hydroxymethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is C12H12FNO. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups contributes to its reactivity and biological profile. The structural uniqueness of this compound allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol exhibit significant anticancer activities. For example, studies have shown that related pyridine derivatives can interact with various receptors and enzymes involved in cancer pathways. The compound's ability to inhibit specific kinases has been explored in several studies:

These findings suggest that (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol may possess similar inhibitory effects against key oncogenic pathways.

Antimicrobial Activity

The antimicrobial potential of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol has also been evaluated. Compounds with similar structures often demonstrate effectiveness against various bacterial and fungal strains. In vitro studies have highlighted the following activities:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These results indicate the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory properties of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol are supported by computational studies that suggest its capability to inhibit pro-inflammatory cytokines. The presence of the fluorine atom enhances the molecule's interaction with inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases.

Understanding the mechanism of action for (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol involves studying its interactions with biological targets. Techniques such as molecular docking simulations, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are employed to elucidate these interactions. These studies help in optimizing the compound's therapeutic efficacy by identifying key structural features that enhance binding affinity.

Case Studies

Several case studies have explored the biological activity of pyridine derivatives similar to (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol:

- Study on CSF1R Inhibition : A series of pyridine derivatives were synthesized and tested for their ability to inhibit CSF1R, revealing potent inhibitory activity at low nanomolar concentrations.

- Evaluation of Antimicrobial Properties : A comparative study assessed various pyridine derivatives against common pathogens, demonstrating that modifications in substituents significantly impacted their antimicrobial effectiveness.

- Anti-inflammatory Assays : In vivo models were used to assess the anti-inflammatory effects of related compounds, showing reduced inflammation markers upon treatment with pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.